molecular formula C7H10F3NO2 B8167965 Methyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate

Methyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate

Cat. No.: B8167965
M. Wt: 197.15 g/mol
InChI Key: NHHMDIKRBHWPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical reactivity. This compound is characterized by the presence of a trifluoroethyl group, which enhances its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the alkylation of primary amines with bis-triflates of 2-substituted-1,3-propanediols, followed by cyclization to form the azetidine ring . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper triflate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts, such as alumina, can enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides and organometallic reagents are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted azetidines, amines, and oxides, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound’s strained ring structure also contributes to its reactivity, facilitating interactions with various biomolecules .

Comparison with Similar Compounds

  • Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate
  • 2,2,2-trifluoroethyl methyl acrylate

Uniqueness: Methyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

methyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c1-13-6(12)5-2-11(3-5)4-7(8,9)10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHMDIKRBHWPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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